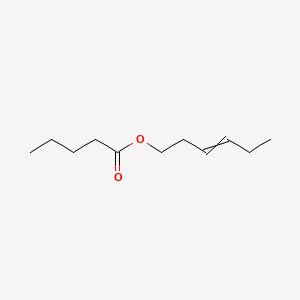

cis-3-Hexenyl pentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

hex-3-enyl pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFTVTFOOTVHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865795 | |

| Record name | Hex-3-en-1-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Cis 3 Hexenyl Pentanoate

Detection and Quantification in Plant Species

The presence of cis-3-hexenyl pentanoate has been identified and measured in a diverse range of plants. The methods for detection typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), often combined with headspace solid-phase microextraction (HS-SPME) to capture the volatile compounds.

Studies on Rhododendron species have identified this compound as a volatile organic compound. In research investigating the volatile profiles of Rhododendron hybrid 'Cunningham's White' plants infected with Phytophthora ramorum, this compound was detected. purpest.euunit.no Interestingly, this compound was found in higher abundances in healthy, uninfected plants compared to those inoculated with the pathogen, as determined by both headspace sorptive extraction (HSSE) and stir bar sorptive extraction (SBSE) methods. purpest.eu This suggests a potential role of the compound in the plant's natural state or its response to pathogens.

Table 1: Detection of this compound in Rhododendron hybrid 'Cunningham's White'

| Analytical Method | Finding | Reference |

| Headspace Sorptive Extraction (HSSE) | Statistically different abundance in inoculated vs. control plants. | purpest.euunit.no |

| Stir Bar Sorptive Extraction (SBSE) | Higher abundance in healthy (control) plants. | purpest.eu |

The floral scent of Malus (apple) species is a complex mixture of volatile compounds, and while this compound is not always a primary component, related compounds are frequently reported. For instance, studies on various Malus cultivars and their progeny have identified numerous volatiles, including cis-3-hexenol and cis-3-hexenyl acetate (B1210297), which are precursors or related esters. mdpi.comresearchgate.net While direct quantification of this compound is not extensively documented in all studies, the presence of its structural relatives highlights the importance of the cis-3-hexenyl moiety in the aroma profile of apple blossoms. Research on the inheritance of floral scents in Malus shows that many volatile compounds are passed down from parent to progeny, although their concentrations can vary significantly. mdpi.comresearchgate.net

This compound has been identified as a volatile component in Habanero peppers (Capsicum chinense). mdpi.com Research evaluating the effect of different soil types on the volatile compounds of Habanero peppers showed that the concentration of cis-3-hexenyl hexanoate (B1226103), a closely related ester, varied significantly. mdpi.com For instance, peppers grown in black soil exhibited the highest concentration of cis-3-hexenyl hexanoate (49.49 ± 1.55 µg g⁻¹ FW). mdpi.comresearchgate.net Other studies on Habanero pepper aroma have also reported the presence of various hexenyl esters, which contribute to the fruity and green aroma notes of the pepper. ebi.ac.uk

Table 2: Concentration of cis-3-Hexenyl Hexanoate in Habanero Pepper Grown in Different Soils

| Soil Type | Concentration (µg g⁻¹ FW) |

| Black Soil | 49.49 ± 1.55 |

| Brown Soil | Not specified as highest |

| Red Soil | Not specified as highest |

Source: mdpi.comresearchgate.net

In the world of tea, this compound and related esters play a role in the complex aroma of black tea (Camellia sinensis). Studies have identified cis-3-hexenyl hexanoate as one of the key aroma compounds that can help differentiate black teas from different geographical locations. mdpi.com During the processing of sweet and floral aroma black tea, (Z)-3-hexenyl pentanoate is noted as a representative compound, particularly during the shaking process. nih.gov Furthermore, (Z)-3-hexenyl pentanoate has been identified as a major contributor to the honey odor in some oolong teas. mdpi.com

Research on the volatile compounds in the leaves of various Lysimachia species has clearly identified this compound as a significant component in Lysimachia chikungensis. researchgate.netathmsi.org In one study, it was the most abundant volatile compound detected in the leaves of this species, accounting for 13.33% of the total volatile fraction. researchgate.netathmsi.org This finding highlights its importance in the chemical profile of this particular Lysimachia species.

Table 3: Major Volatile Compounds in the Leaves of Lysimachia chikungensis

| Compound | Relative Content (%) |

| This compound | 13.33 |

| Ethanol | 12.13 |

| Ethyl palmitate | 7.78 |

| Heneicosane | 5.38 |

Source: researchgate.netathmsi.org

Environmental Conditions (e.g., Soil Type)

Environmental factors, such as soil composition, can significantly affect the concentration of volatile compounds in plants. mdpi.comresearchgate.net Research on Habanero peppers demonstrated that the type of soil—classified as brown, black, or red—had a significant impact on the concentration of key volatile compounds. mdpi.comresearchgate.net Specifically, peppers grown in black soil showed the highest concentrations of 1-hexanol, 3,3-dimethyl-1-hexanol, and cis-3-hexenyl hexanoate. mdpi.comresearchgate.net This indicates that soil characteristics can influence the metabolic pathways responsible for producing these aromatic compounds.

Developmental Stages (e.g., Fruit Ripening, Tea Processing)

The developmental stage of a plant or its parts, such as a fruit, is a critical factor influencing the concentration of volatile esters. researchgate.netmdpi.com As fruits ripen, there is often a significant increase in the production of esters, which contributes to their characteristic ripe aroma. researchgate.net This trend has been observed in fruits like hawthorn, where esters such as butyl and hexyl hexanoates, as well as hexyl and cis-3-hexenyl acetates, increase as the fruit matures. researchgate.net In some pepper varieties, the relative proportion of esters decreases as the fruit ripens, while other compounds like aldehydes and ketones increase. mdpi.com The processing of plant materials, such as in the production of tea, also involves changes in the volatile compound profile. mdpi.com

Response to Biotic and Abiotic Stressors (e.g., Plant Trauma, Pathogen Infection)

Plants release a variety of volatile organic compounds (VOCs), including esters, in response to both biotic (e.g., herbivore and pathogen attacks) and abiotic (e.g., drought, mechanical damage) stressors. nih.govacs.orgmdpi.com These emissions, often referred to as green leaf volatiles (GLVs), play a role in plant defense. mdpi.com For instance, mechanical wounding or infection can trigger the release of a blend of VOCs. science.gov Studies have shown that tomato plants infected with certain bacteria release a specific profile of VOCs, including esters of (Z)-3-hexenol, as part of their immune response. csic.es Similarly, abiotic factors like drought can induce the emission of hexenyl esters. nih.govacs.org

Biosynthesis and Enzymatic Pathways of Cis 3 Hexenyl Pentanoate

Precursor Compounds and Metabolic Routes

The synthesis of this ester relies on the generation of an alcohol and an acyl-coenzyme A (acyl-CoA) molecule, which are then joined together.

The direct alcohol precursor to cis-3-Hexenyl pentanoate is (Z)-3-hexen-1-ol, commonly known as leaf alcohol. nih.govymdb.ca This C6 alcohol provides the "cis-3-Hexenyl" portion of the final ester's name and structure. The esterification process involves the formal condensation of cis-3-Hexen-1-ol (B126655) with an activated form of pentanoic acid. While research often focuses on the formation of acetate (B1210297) esters like cis-3-hexenyl acetate, the fundamental mechanism extends to other esters. frontiersin.orgresearchgate.net The synthesis of this compound specifically requires pentanoyl-CoA to react with cis-3-Hexen-1-ol.

The crucial step of esterification, joining the alcohol (cis-3-Hexen-1-ol) and the acyl group (pentanoyl-CoA), is catalyzed by enzymes known as alcohol acyltransferases (AATs), which belong to the BAHD family of acyltransferases. oup.comebi.ac.uk These enzymes facilitate the transfer of an acyl group from a coenzyme A donor to an alcohol acceptor. oup.com

For example, an enzyme identified in apricot, PaAAT1, has been shown to be instrumental in the biosynthesis of C6 volatile esters. When overexpressed, it significantly decreased the levels of C6 alcohols like (Z)-3-hexenol and increased the production of their corresponding acetate esters. frontiersin.org Similarly, an enzyme in Arabidopsis thaliana, named CHAT (acetyl CoA:(Z)-3-hexen-1-ol acetyltransferase), catalyzes the formation of (Z)-3-hexen-1-yl acetate from acetyl-CoA and (Z)-3-hexen-1-ol. ebi.ac.uknih.gov While these examples specify the formation of acetates, AAT enzymes can often accept a range of alcohol and acyl-CoA substrates. oup.comnih.gov The formation of this compound would thus depend on an AAT enzyme capable of utilizing pentanoyl-CoA as the acyl donor.

Table 1: Examples of Characterized Alcohol Acyltransferases (AATs) Involved in Green Leaf Volatile Ester Synthesis

| Enzyme Name | Source Organism | Substrates | Products | Reference |

| CHAT | Arabidopsis thaliana | (Z)-3-hexen-1-ol, Acetyl-CoA | (Z)-3-hexen-1-yl acetate | nih.gov, ebi.ac.uk |

| RhAAT1 | Rosa hybrida (Rose) | Geraniol, Citronellol, Octanol | Geranyl acetate, Citronellyl acetate, Octyl acetate | oup.com, nih.gov |

| PaAAT1 | Prunus armeniaca (Apricot) | Hexenol, (E)-2-hexenol, (Z)-3-hexenol | Hexyl acetate, (E)-2-hexenyl acetate, (Z)-3-hexenyl acetate | frontiersin.org |

The biosynthesis of the precursor alcohol, cis-3-Hexen-1-ol, is an integral part of the lipoxygenase (LOX) pathway, which is responsible for the production of Green Leaf Volatiles (GLVs). mdpi.compnas.orgoup.com This pathway is initiated upon cell disruption, which triggers the release of fatty acids from membranes. uliege.be

The key steps are:

Lipase (B570770) Action : Lipases first hydrolyze lipids to release free polyunsaturated fatty acids, primarily α-linolenic acid (C18:3) and linoleic acid (C18:2). uliege.be

Lipoxygenase (LOX) Action : LOX catalyzes the dioxygenation of linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT). researchgate.netmdpi.comuliege.be

Hydroperoxide Lyase (HPL) Action : This hydroperoxide is then rapidly cleaved by the enzyme hydroperoxide lyase (HPL) into two smaller molecules: a 12-carbon oxo-acid and the 6-carbon aldehyde, (Z)-3-hexenal. uliege.beacs.orgwikipedia.org

Alcohol Dehydrogenase (ADH) Action : (Z)-3-hexenal is subsequently reduced to its corresponding alcohol, (Z)-3-hexen-1-ol (leaf alcohol), by the action of alcohol dehydrogenase (ADH). researchgate.netuliege.be

This sequence of reactions ensures a rapid supply of the alcohol precursor needed for ester synthesis immediately following tissue damage. oup.com

Table 2: Key Enzymes in the Lipoxygenase (LOX) Pathway for GLV Formation

| Enzyme | Abbreviation | Substrate | Product | Reference |

| Lipoxygenase | LOX | Linolenic Acid | 13-Hydroperoxy-linolenic acid (13-HPOT) | mdpi.com, uliege.be |

| Hydroperoxide Lyase | HPL | 13-HPOT | (Z)-3-Hexenal | acs.org, uliege.be |

| Alcohol Dehydrogenase | ADH | (Z)-3-Hexenal | (Z)-3-Hexen-1-ol | uliege.be, researchgate.net |

Yeast, particularly Saccharomyces cerevisiae, is known to produce cis-3-Hexen-1-ol as a metabolite. nih.govymdb.ca This capability has been harnessed for the biotechnological production of this important fragrance compound. In bioprocesses, yeast can be used in combination with plant-derived enzyme systems. google.comgoogle.com For instance, a process has been described where linolenic acid is first converted to cis-3-hexenal (B147320) by a plant enzyme extract, and then yeast is added to the culture. google.comgoogle.com The yeast performs the crucial step of reducing the unstable cis-3-hexenal to the more stable cis-3-hexenol, thereby preventing its isomerization to less desirable compounds like (E)-2-hexenal. google.com Furthermore, research has focused on engineering yeast to perform the entire biosynthesis pathway, using neutral fats as a substrate to avoid the host cell toxicity associated with high concentrations of free linolenic acid. google.com

Gene Expression and Regulation of Biosynthetic Enzymes

The production of this compound is ultimately controlled by the expression of genes encoding the necessary enzymes, from the initial fatty acid synthesis to the final esterification step.

Transcriptomic analyses, such as RNA sequencing (RNA-Seq), have provided significant insights into the genetic regulation of ester synthesis, particularly in yeast. mdpi.commdpi.com These studies have identified key genes whose expression levels correlate with the production of volatile esters.

Esterase Genes : In yeast, the genes ATF1 and ATF2 encode alcohol acetyltransferases, the enzymes responsible for the final esterification step. mdpi.comfrontiersin.org Transcriptomic studies have shown that the expression of these genes is highly regulated and crucial for the production of acetate esters. frontiersin.org While these genes are specific to acetate formation, they belong to the larger family of acyltransferases that are required for the synthesis of all esters, including pentanoates.

Fatty Acid Synthesis (FAS) Genes : The acyl-CoA precursor (pentanoyl-CoA) is derived from fatty acid metabolism. The core of this process is the fatty acid synthase (FAS) complex, a multi-enzyme system typically encoded by genes like FAS1 and FAS2 in yeast. nih.gov Transcriptomic studies of yeast strains engineered to produce medium-chain fatty acids show significant changes in the expression of genes related to fatty acid metabolism. nih.gov Furthermore, transcriptomic analysis of various organisms has helped identify entire gene clusters involved in fatty acid biosynthesis and degradation. scielo.brnih.govasm.orgbiorxiv.org For example, studies in aroma-producing yeast have used dynamic transcriptome analysis to identify transcription factors that regulate the expression of genes within the ester synthesis pathways. mdpi.comresearchgate.net These regulatory networks control the supply of both the alcohol and the acyl-CoA precursors, thereby determining the final profile of esters produced.

Compartmentalization and Regulation of Biosynthetic Processes

The biosynthesis of this compound, a member of the green leaf volatiles (GLVs), is a tightly controlled process, governed by the specific subcellular location of its constituent enzymes and a multi-layered regulatory network. mdpi.comfrontiersin.org This control ensures that these volatile compounds are produced in response to specific triggers, such as tissue damage, and that their production is managed to meet the plant's physiological needs. nih.govresearchgate.net

The synthesis pathway is spatially segregated within the plant cell, a strategy that prevents uncontrolled enzymatic reactions while allowing for a rapid response when needed. The initial substrates, polyunsaturated fatty acids (PUFAs) like linolenic acid, are stored in cellular membranes, primarily within the chloroplasts. researchgate.netresearchgate.net The enzymes responsible for the subsequent conversion steps are also strategically located. Lipoxygenase (LOX) and hydroperoxide lyase (HPL), the first two enzymes in the pathway, have been found in various subcellular compartments, most notably the chloroplasts. semanticscholar.orgresearchgate.net Some research indicates HPL is associated with the thylakoid membranes, while other studies have localized it to the chloroplast envelope. semanticscholar.org

This compartmentalization is crucial because the pathway is typically initiated by the physical disruption of cells, for instance, during herbivory or mechanical wounding. researchgate.net This damage breaks down the barriers between compartments, allowing the membrane-bound fatty acid substrates to come into contact with LOX and HPL, triggering the rapid formation of C6-aldehydes like (Z)-3-hexenal. nih.govresearchgate.net Interestingly, while aldehyde formation occurs at the site of injury, the subsequent reduction to alcohols and esterification to form compounds like this compound appear to require intact cells adjacent to the wound site, suggesting a different level of cellular organization for the final steps. plos.orgresearchgate.net

| Component | Subcellular Location | Role in Biosynthesis |

| Linolenic Acid | Chloroplast Membranes | Initial substrate |

| Lipoxygenase (LOX) | Chloroplasts, Cytosol | Oxygenation of fatty acids |

| Hydroperoxide Lyase (HPL) | Chloroplast (Thylakoid/Envelope Membranes) | Cleavage of hydroperoxides to form aldehydes |

| Alcohol Dehydrogenase (ADH) | Cytosol | Reduction of aldehydes to alcohols |

| Alcohol Acyltransferase (AAT) | Cytosol | Esterification of alcohols to form esters |

This table provides an overview of the primary reported subcellular locations for the key components in the this compound biosynthetic pathway.

Regulation of the pathway occurs at multiple levels, ensuring a fine-tuned response. A primary point of regulation is substrate availability; the pathway is largely dormant until free fatty acids are released from membranes by lipases following cell damage. nih.gov The activity of the enzymes themselves is also highly regulated. Alcohol acyltransferase (AAT), which catalyzes the final esterification step, is often considered a rate-limiting enzyme in the production of volatile esters. researchgate.net

Several factors influence the activity of these enzymes. The pH of the cellular environment plays a significant role, as different enzymes in the pathway have varying optimal pH levels. semanticscholar.org For example, in maize, the specific LOX involved in GLV production is more active at a basic pH, whereas HPL functions better in acidic conditions. semanticscholar.org This suggests that pH shifts following cell damage could modulate the flow of intermediates through the pathway. Furthermore, the AAT enzyme is subject to feedback regulation by one of its products, Coenzyme A (CoA-SH), which can act as an activator at low concentrations and an inhibitor at higher levels, providing a mechanism to modulate ester formation. acs.org

Gene expression provides another critical layer of control. The expression of genes encoding LOX, HPL, ADH, and AAT can be influenced by developmental stage, tissue type, and external stimuli. mdpi.com In some ripening fruits, for instance, the plant hormone ethylene (B1197577) has been shown to upregulate the expression of AAT genes, leading to increased ester production. researchgate.net The specific profile of GLVs, including the relative amounts of different esters like this compound, is ultimately determined by the coordinated expression and activity of this suite of biosynthetic genes. frontiersin.org

| Regulatory Mechanism | Description | Key Enzymes/Steps Affected |

| Substrate Availability | Release of free fatty acids from membranes upon tissue damage. nih.gov | Lipoxygenase (LOX) |

| Enzyme Kinetics | Alcohol Acyltransferase (AAT) is often the rate-limiting step in ester formation. researchgate.net | Alcohol Acyltransferase (AAT) |

| pH Modulation | Differential pH optima for pathway enzymes can control metabolic flux. semanticscholar.org | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) |

| Product Feedback | Coenzyme A (CoA-SH), a product of the AAT reaction, can inhibit or activate the enzyme. acs.org | Alcohol Acyltransferase (AAT) |

| Hormonal Regulation | Plant hormones like ethylene can induce the expression of biosynthetic genes. researchgate.net | Alcohol Acyltransferase (AAT) |

| Transcriptional Control | Differential gene expression based on development, tissue, or stress. mdpi.comfrontiersin.org | LOX, HPL, ADH, AAT |

This table summarizes the key regulatory mechanisms that control the biosynthesis of this compound and other green leaf volatiles.

Chemical Synthesis Approaches for Research Purposes

Laboratory-Scale Synthesis Methods (e.g., Azeotropic Esterification)

In a laboratory setting, cis-3-hexenyl pentanoate is typically synthesized by the direct esterification of its constituent precursors: cis-3-hexen-1-ol (B126655) and pentanoic acid (also known as valeric acid). The general reaction is a Fischer-Speier esterification, where the alcohol and carboxylic acid react in the presence of an acid catalyst.

Fischer-Speier Esterification: This equilibrium-driven process requires the removal of water, a byproduct, to shift the reaction towards the formation of the ester. A common technique to achieve this is azeotropic distillation. The reaction is typically refluxed in a solvent like toluene (B28343) or hexane (B92381) using a Dean-Stark apparatus. The water forms an azeotrope with the solvent, which is distilled off, collected, and separated, while the solvent is returned to the reaction flask.

Key parameters influencing the reaction include:

Catalyst: Strong mineral acids such as sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TSA) are frequently used to protonate the carboxylic acid, enhancing its electrophilicity. sinofoodsupply.com

Temperature: Reaction temperatures are carefully controlled, often between 60°C and 120°C, to achieve a reasonable reaction rate without causing thermal degradation or isomerization of the double bond. sinofoodsupply.com

Reactant Ratio: An excess of one reactant, usually the less expensive one, can be used to drive the reaction forward.

Enzymatic Esterification: An alternative, milder approach is the use of lipases as biocatalysts. This method offers high selectivity and operates under gentler conditions (e.g., 30–50°C), which significantly reduces the risk of cis-to-trans isomerization. Immobilized lipases, such as Candida antarctica lipase (B570770) B (often sold as Novozym 435), are particularly effective. The reaction can be performed in an organic solvent like n-hexane or in a solvent-free system where one of the reactants acts as the solvent. semanticscholar.orgresearchgate.net

| Synthesis Method | Typical Catalyst | Temperature Range | Key Advantages | Research Findings |

| Azeotropic Esterification | Sulfuric Acid, p-TSA | 60-120 °C | Cost-effective, well-established. | Continuous removal of water via azeotropic distillation is necessary to drive the equilibrium and achieve high yields. sinofoodsupply.com |

| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym 435) | 30-50 °C | High stereoselectivity, mild conditions, minimal side reactions. | Preserves the cis-stereochemistry of the precursor, minimizing isomerization. Solvent-free systems can increase volume productivity. semanticscholar.org |

Synthetic Routes from Related Precursors (e.g., cis-3-Hexen-1-ol)

The most direct and common synthetic route to this compound originates from the precursor alcohol, cis-3-hexen-1-ol, and a pentanoyl group donor.

From cis-3-Hexen-1-ol and Pentanoic Acid: This is the direct esterification method described previously. The availability and purity of cis-3-hexen-1-ol are critical for the success of the synthesis. wikipedia.orgforeverest.net This alcohol, known as leaf alcohol, provides the essential C6 backbone with the cis-configured double bond. wikipedia.org

From cis-3-Hexen-1-ol and Pentanoyl Chloride/Anhydride: A more reactive, non-equilibrium alternative to using pentanoic acid is to use its more electrophilic derivatives, such as pentanoyl chloride or pentanoic anhydride. This reaction is typically faster and does not produce water, thus not requiring its removal. It is often carried out at lower temperatures in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or pentanoic acid byproduct.

Transesterification: Another route involves the reaction of cis-3-hexen-1-ol with a different ester, such as methyl pentanoate or ethyl pentanoate, in a process called transesterification. foreverest.net This reaction can be catalyzed by either acids or bases. Enzymatic transesterification is also highly effective and is used to produce various flavor esters. researchgate.netresearchgate.net For example, research on the synthesis of cis-3-hexen-1-yl acetate (B1210297) has been successfully conducted via transesterification from ethyl acetate using solid base catalysts or lipases. researchgate.net This principle is directly applicable to the synthesis of the pentanoate ester.

The synthesis of the key precursor, cis-3-hexen-1-ol, can be achieved via several methods, including a patented route involving the Birch reduction of alkyl phenyl ethers, followed by oxidative ring cleavage and reduction. google.com

| Precursor 1 | Precursor 2 | Reaction Type | Catalyst/Reagent | Byproduct |

| cis-3-Hexen-1-ol | Pentanoic Acid | Fischer Esterification | Acid (e.g., H₂SO₄) | Water |

| cis-3-Hexen-1-ol | Pentanoyl Chloride | Acylation | Base (e.g., Pyridine) | Pyridinium Chloride |

| cis-3-Hexen-1-ol | Pentanoic Anhydride | Acylation | Base or Acid | Pentanoic Acid |

| cis-3-Hexen-1-ol | Ethyl Pentanoate | Transesterification | Acid, Base, or Lipase | Ethanol |

Stereoselective Synthesis of the cis-Isomer

Maintaining the cis (or Z) geometry of the double bond at the C3 position is the most critical challenge in synthesizing this compound. The desired aroma is intrinsically linked to this specific stereoisomer.

The primary strategy for achieving stereoselectivity is to start with a stereochemically pure precursor, cis-3-hexen-1-ol, and employ reaction conditions that prevent isomerization of the double bond.

Control during Esterification:

Mild Conditions: Strong acids and high temperatures used in traditional Fischer esterification can promote the isomerization of the cis double bond to the more thermodynamically stable trans isomer. Therefore, careful control of temperature is essential.

Enzymatic Catalysis: As mentioned, lipase-catalyzed esterification is a superior method for preserving the stereochemistry of the alcohol precursor. The enzyme's active site provides a specific environment that facilitates ester formation without affecting the double bond, making it a highly stereoselective process.

Synthesis of the Precursor (cis-3-Hexen-1-ol): The stereoselectivity of the final product is often determined during the synthesis of the cis-3-hexen-1-ol precursor itself. A common industrial route is the selective semi-hydrogenation of 3-hexyn-1-ol.

Lindlar Catalyst: The hydrogenation of the alkyne (3-hexyn-1-ol) to the cis-alkene is typically achieved using a poisoned catalyst, most famously the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This catalyst is selective for the syn-addition of hydrogen, yielding the cis-alkene and is deactivated enough to prevent over-reduction to the fully saturated hexanol. perfumerflavorist.com

Catalyst Poisons: The choice of catalyst "poisons" is crucial to prevent both over-hydrogenation and isomerization of the newly formed cis double bond. perfumerflavorist.com

By carefully selecting a stereoselective route to the precursor alcohol and using mild esterification conditions, a high isomeric purity of this compound can be achieved.

Analytical Methodologies for Characterization and Quantification

Chromatographic and Spectrometric Techniques

Chromatography, coupled with spectrometry, forms the cornerstone of volatile compound analysis. These methods separate complex mixtures and provide detailed information on the identity and concentration of individual components like cis-3-Hexenyl pentanoate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of natural products, GC-MS is instrumental in identifying components of essential oils and aroma profiles. The gas chromatograph separates individual compounds from a mixture, and the mass spectrometer then fragments each compound into ions, creating a unique mass spectrum that acts as a chemical fingerprint.

The identification of this compound is achieved by comparing its mass spectrum and retention index with those of a known standard or with entries in spectral libraries like NIST and Wiley. For instance, in the analysis of volatile compounds in fruits like mangoes, guavas, and bananas, GC-MS is used to identify a wide range of esters, including hexanoic acid, 3-hexenyl ester, (Z)-, which is an isomer of this compound scispace.com. The quantification of fatty acid esters, a class to which this compound belongs, can be effectively performed using GC-MS, providing a powerful alternative to GC-FID, especially in complex biological samples where spectrometric confirmation is beneficial nih.gov.

Table 1: Example GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-WAX capillary column (e.g., 60 m × 0.25 mm × 0.25 μm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temp 35°C (held for 3 min), ramped to 250°C |

| Ionization Source Temp | 230 °C |

| Mass Analyzer Temp | 150 °C |

| Scan Range | 35-300 m/z |

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix prior to GC-MS analysis. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the GC injector for thermal desorption and analysis.

HS-SPME is particularly useful for analyzing the volatile profiles of food and beverages, as it is sensitive, rapid, and requires minimal sample preparation sigmaaldrich.comunicam.it. The choice of fiber coating is critical for the selective extraction of target analytes. For general profiling of volatile compounds in food matrices, fibers with mixed phases like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their broad range of analyte polarity coverage lawdata.com.twnih.gov. This technique has been successfully used to extract and identify numerous volatile compounds, including esters, from fruits, honey, and other complex matrices sigmaaldrich.combrazilianjournals.com.brnih.gov. The optimization of extraction parameters such as temperature and time is crucial for achieving high sensitivity and reproducibility lawdata.com.twnih.gov.

Table 2: Common SPME Fiber Coatings and Their Applications

| Fiber Coating | Target Analytes | Typical Application |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Nonpolar compounds | General screening of volatiles |

| Polyacrylate (PA) | Polar compounds | Phenols, alcohols |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Broad range of volatiles and semi-volatiles | Flavor and fragrance profiling |

| Carboxen/PDMS (CAR/PDMS) | Small volatile molecules | Analysis of gases and low molecular weight compounds |

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an analytical technique that combines the separation power of gas chromatography with the high sensitivity of ion mobility spectrometry. After separation in the GC column, compounds are ionized and enter a drift tube where they are separated based on their size, shape, and charge. This provides an additional dimension of separation, which can help to resolve co-eluting compounds and improve the identification of trace components in complex mixtures.

GC-IMS is increasingly being used for the analysis of volatile organic compounds (VOCs) in food and environmental samples. It can provide a rapid and sensitive "fingerprint" of the volatile profile of a sample nih.gov. The resulting data can be visualized as a two-dimensional plot of GC retention time versus ion drift time, which allows for the comparison of different samples and the identification of characteristic volatile markers nih.gov. While specific studies focusing solely on this compound using GC-IMS are not prevalent, the technique is well-suited for the analysis of complex volatile mixtures where such esters are present.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable technique for the quantitative analysis of organic compounds. The FID is highly sensitive to hydrocarbons and produces a signal that is proportional to the mass of carbon entering the detector. This makes it an excellent choice for quantifying the concentration of esters like this compound.

Quantification by GC-FID is typically performed using an internal standard method. A known amount of a reference compound (the internal standard) is added to the sample before analysis. The peak area of the analyte is then compared to the peak area of the internal standard to determine its concentration. This method corrects for variations in injection volume and detector response. The determination of fatty acid methyl esters (FAMEs) by GC-FID is a common application, and the principles are directly transferable to the quantification of other esters nih.govsciopen.com. Method validation, including assessing linearity, accuracy, and precision, is essential for reliable quantitative results researchgate.netsigmaaldrich.com.

Advanced Analytical Approaches in Complex Matrices

In highly complex matrices, such as wine or essential oils, one-dimensional GC-MS may not provide sufficient resolution to separate all volatile components. In such cases, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation power. GC×GC utilizes two columns with different stationary phases, providing a much higher peak capacity and allowing for the separation of compounds that would co-elute in a single-column system. This technique has been shown to identify a significantly larger number of volatile compounds in wine compared to conventional GC-MS embrapa.br.

Chemometric and Statistical Analyses of Volatile Data

The analysis of volatile compounds using techniques like GC-MS and GC×GC generates large and complex datasets. Chemometric and multivariate statistical methods are essential for extracting meaningful information from this data. Principal Component Analysis (PCA) is a commonly used technique to reduce the dimensionality of the data and visualize the relationships between samples. By applying PCA to the volatile profiles of different samples, it is possible to identify patterns and discriminate between them based on their geographical origin or processing conditions nih.gov. These statistical approaches are crucial for identifying key volatile markers, including specific esters like this compound, that contribute to the characteristic aroma of a product nih.govresearchgate.net.

Environmental Fate and Atmospheric Chemistry of Cis 3 Hexenyl Pentanoate

Gas-Phase Reactions with Atmospheric Oxidants

Once released into the troposphere, cis-3-Hexenyl pentanoate is primarily removed through gas-phase reactions with key atmospheric oxidants. The dominant chemical degradation pathway for unsaturated esters like this compound is atmospheric oxidation initiated by hydroxyl (OH) radicals. nih.gov Other significant oxidants include ozone (O₃) and nitrate (B79036) radicals (NO₃). nih.gov Reactions with chlorine atoms (Cl) can also play a role, particularly in marine or coastal environments. Photolysis is not considered a significant removal mechanism for this class of compounds. nih.gov

The reaction with the hydroxyl (OH) radical is the principal sink for this compound during the daytime. While direct experimental data for this compound is scarce, its reaction rate coefficient can be reliably estimated based on studies of structurally similar compounds. Based on the experimental values of the rate coefficients for a series of cis-3-hexenyl esters, the estimated gas-phase OH reaction rate coefficient for this compound is approximately 5.7 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.govacs.org The reaction mechanism involves the electrophilic addition of the OH radical to the carbon-carbon double bond, which is the most reactive site in the molecule.

Kinetic studies on a range of cis-3-hexenyl esters reveal how the ester group's structure influences reactivity with OH radicals. The primary reaction pathway is the addition of the OH radical to the C=C double bond. nih.gov The rate coefficients are generally high, indicating rapid degradation in the atmosphere.

Research conducted in environmental simulation chambers has determined the rate coefficients for several cis-3-hexenyl esters. These experiments were typically performed at a temperature of (298 ± 2) K and a total air pressure of (1000 ± 10) mbar. nih.govacs.org The results show a trend in reactivity that depends on the structure of the acyl group attached to the cis-3-hexenyl moiety. nih.gov For instance, the rate coefficient for cis-3-hexenyl hexanoate (B1226103) is higher than that for smaller esters like the formate or acetate (B1210297). nih.govacs.org

| Compound | Rate Coefficient (kOH) x 10⁻¹¹ (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| cis-3-Hexenyl formate | 4.13 ± 0.45 |

| cis-3-Hexenyl acetate | 4.19 ± 0.38 |

| cis-3-Hexenyl isobutyrate | 4.84 ± 0.39 |

| cis-3-Hexenyl 3-methylbutanoate | 5.39 ± 0.61 |

| This compound (Estimated) | ~5.7 |

| cis-3-Hexenyl hexanoate | 7.00 ± 0.56 |

| cis-3-Hexenyl cis-3-hexenoate | 10.58 ± 1.40 |

| cis-3-Hexenyl benzoate | 3.41 ± 0.28 |

Data sourced from Irimie et al. (2024). nih.govacs.org

Ozonolysis represents another significant atmospheric removal pathway for this compound, especially in regions with high ozone concentrations or during nighttime. The reaction proceeds via the addition of ozone to the C=C double bond, forming a primary ozonide which then decomposes into a Criegee intermediate and a carbonyl compound. researchgate.net

Kinetic studies on the ozonolysis of various cis-3-hexenyl esters show that the reaction rates are influenced by the ester's structure. nih.govacs.orgnih.gov For example, the rate coefficient for the reaction of ozone with cis-3-hexenyl hexanoate was determined to be (15.3 ± 1.7) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.govacs.org The reactivity generally increases with the size of the alkyl chain in the ester group. researchgate.net

| Compound | Rate Coefficient (kO₃) x 10⁻¹⁷ (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| cis-3-Hexenyl formate | 4.5 ± 0.5 |

| cis-3-Hexenyl acetate | 5.5 ± 0.6 |

| cis-3-Hexenyl isobutyrate | 7.9 ± 0.9 |

| cis-3-Hexenyl 3-methylbutanoate | 11.9 ± 1.3 |

| cis-3-Hexenyl hexanoate | 15.3 ± 1.7 |

| cis-3-Hexenyl cis-3-hexenoate | 22.5 ± 2.5 |

| cis-3-Hexenyl benzoate | 29.1 ± 3.2 |

Data sourced from Mairean et al. (2025). nih.govacs.org

Reactions with chlorine (Cl) atoms can be a locally important sink for this compound, particularly in coastal or marine boundary layers where Cl atom concentrations can be elevated. While specific data for this compound is not available, the reaction rate for cis-3-hexenyl formate with Cl atoms has been measured as (2.45 ± 0.30) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govacs.org This very high rate coefficient suggests that where Cl atoms are present, this reaction can be a rapid degradation pathway.

Atmospheric Lifetimes and Implications for Air Quality

The atmospheric lifetime of this compound is determined by the sum of the rates of its reactions with the primary atmospheric oxidants. It is calculated as the inverse of the product of the oxidant concentration and the reaction rate coefficient.

Lifetime with respect to OH radicals: Using the estimated rate coefficient of ~5.7 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and a globally averaged 24-hour mean OH radical concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound is calculated to be approximately 4.9 hours.

Lifetime with respect to O₃: Using the rate coefficient for the similar cis-3-hexenyl hexanoate (15.3 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) and a typical atmospheric O₃ concentration of 7 x 10¹¹ molecules cm⁻³, the lifetime is about 2.6 hours. nih.gov

Lifetime with respect to Cl atoms: Given the high rate constant, even at low Cl atom concentrations (e.g., 1 x 10⁴ atoms cm⁻³), the lifetime would be around 11 hours.

The short atmospheric lifetime of this compound indicates that it is degraded relatively quickly near its emission source. nih.gov This rapid oxidation, particularly in the presence of nitrogen oxides (NOx), can contribute to the formation of ground-level ozone and other photo-oxidants, thereby impacting local and regional air quality. nih.gov

Role in Secondary Organic Aerosol (SOA) Budget

The atmospheric oxidation of this compound and other green leaf volatiles (GLVs) contributes to the formation of secondary organic aerosols (SOA). nih.govnih.gov SOA particles affect the Earth's radiative balance and can have adverse effects on human health. nih.govnih.gov

The oxidation products of this compound, which include smaller aldehydes, organic acids, and esters, can have low enough volatility to partition into the particle phase, either by condensing onto existing aerosols or by forming new particles. nih.gov Studies on the related compound cis-3-hexenyl acetate have shown that its atmospheric oxidation leads to SOA formation, with molar yields of 0.9% from OH-initiated oxidation and 8.5% from ozone-initiated oxidation, attributed to oligomerization processes. nih.govacs.org These findings suggest that the oxidation of this compound is also a source of SOA, and its emissions can influence the SOA budget, especially in areas with significant biogenic emissions from vegetation. nih.gov

Modeling Atmospheric Concentrations and Reactivity of this compound

The atmospheric concentration and reactivity of this compound are not directly measured in the atmosphere on a routine basis. Instead, they are estimated using atmospheric models that incorporate fundamental chemical and physical processes. These models are essential tools for understanding the potential impact of this volatile organic compound (VOC) on atmospheric composition and air quality. The accuracy of these models relies heavily on experimentally determined kinetic data for the reactions of this compound with key atmospheric oxidants.

The primary atmospheric removal pathway for this compound is through gas-phase reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). nih.gov Photolysis is not considered a significant removal mechanism for esters like this compound. nih.gov The rate of these reactions determines the atmospheric lifetime of the compound, which is a critical parameter in modeling its atmospheric concentration.

An estimated gas-phase reaction rate coefficient for this compound with OH radicals is approximately 5.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This estimation is based on experimental values of other cis-3-hexenyl esters. nih.govmdpi.com The dominant reaction mechanism is the addition of the OH radical to the double bond within the hexenyl group. nih.gov

Table 1: Gas-Phase Reaction Rate Coefficients of cis-3-Hexenyl Acetate with Major Atmospheric Oxidants

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH | (7.84 ± 1.64) × 10⁻¹¹ | nih.gov |

| O₃ | (5.4 ± 1.4) × 10⁻¹⁷ | nih.gov |

These kinetic parameters are fundamental inputs for various types of atmospheric models, ranging from simple box models to complex three-dimensional (3D) chemical transport models (CTMs).

Box Models (0D Models): These are the simplest models and are used to simulate the chemical evolution of a parcel of air over time, considering emissions, deposition, and chemical reactions. For this compound, a box model would use the known reaction rate coefficients and typical atmospheric concentrations of OH, O₃, and NO₃ to calculate its atmospheric lifetime and the formation of secondary pollutants. The Master Chemical Mechanism (MCM) is a nearly explicit chemical mechanism that can be used within box models to describe the detailed gas-phase oxidation of VOCs, including esters.

3D Chemical Transport Models (CTMs): CTMs like CHIMERE and Polair3D simulate the transport, chemical transformation, and deposition of atmospheric constituents over large spatial scales. u-pec.frcopernicus.org These models divide the atmosphere into a three-dimensional grid and solve a set of differential equations that describe the evolution of each chemical species in each grid cell. To model the atmospheric concentration of this compound, a CTM would require information on its emission sources, in addition to the kinetic data for its atmospheric reactions. The model would then simulate its distribution in the atmosphere, taking into account meteorological factors such as wind speed and direction.

The atmospheric lifetime (τ) of this compound with respect to each oxidant can be calculated using the following equation:

τ = 1 / (k * [Oxidant])

where k is the reaction rate coefficient and [Oxidant] is the average atmospheric concentration of the oxidant. Based on the estimated OH reaction rate coefficient and a typical global average OH concentration of 1 × 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound with respect to reaction with OH radicals is estimated to be a few hours. This short lifetime indicates that it is primarily a local to regional pollutant and is unlikely to undergo long-range atmospheric transport.

The reactivity of this compound in the atmosphere also contributes to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOAs). Atmospheric models can be used to quantify this contribution. For instance, the photochemical ozone creation potential (POCP) is an index that can be estimated for VOCs and indicates their ability to form ground-level ozone. While a specific POCP for this compound has not been reported, it can be estimated using modeling approaches that consider its reaction rate with OH radicals and the subsequent chemical reactions of its degradation products.

Biological Functions and Interactions of Cis 3 Hexenyl Pentanoate

Role as a Signaling Molecule in Plant Communication

Specific research demonstrating the role of cis-3-hexenyl pentanoate as a signaling molecule in plant-to-plant communication is not available in the current scientific literature. While GLVs, in general, are known to act as airborne signals that can prime or induce defense responses in neighboring plants, the specific activity of this compound in this context has not been documented.

Participation in Herbivore-Induced Plant Volatiles (HIPVs)

This compound is categorized as a green leaf volatile, which are compounds released from plant tissues upon damage, including that caused by herbivores. These compounds are formed via the hydroperoxide lyase pathway from the breakdown of fatty acids. researchgate.net While it is plausible that this compound is released as part of the complex blend of HIPVs in certain plant species, specific studies detailing its emission in response to herbivory, and its subsequent ecological roles, are lacking. For instance, analyses of the volatile profiles of some plants, such as Capsicum chinense and Lysimachia chikungensis, have identified the presence of this compound, but have not specifically linked its emission to herbivore damage or a role in indirect defense. researchgate.netnih.gov

Influence on Plant Defense Mechanisms

There is no direct scientific evidence to date that details the specific influence of this compound on plant defense mechanisms. Research on other cis-3-hexenyl esters, such as the acetate (B1210297) and butyrate (B1204436) forms, has shown that they can induce or prime defense gene expression and the production of defensive compounds. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Interactions with Other Volatile Organic Compounds (VOCs) in Biological Systems

Table 1: Plants in Which this compound Has Been Identified

| Plant Species | Family | Reference |

|---|---|---|

| Capsicum chinense (Habanero) | Solanaceae | researchgate.net |

| Lysimachia chikungensis | Primulaceae | nih.gov |

Role in Food and Fragrance Research

Contribution to Aroma and Flavor Profiles in Natural Products

This ester is recognized for its distinct fruity and green aroma, which is integral to the sensory experience of many fresh fruits and other plant-based foods.

Cis-3-Hexenyl pentanoate is characterized by its powerful green and fruity notes, often with nuances of pear, apple, and buttery softness. Its presence has been identified in a variety of food items where it contributes to their unique aromatic bouquets. The aroma is often described as reminiscent of crushed stems and freshly mown grass, which transitions into a gentler fruity facet resembling pear skin or young apple.

Below is a table summarizing the occurrence and sensory contribution of this compound in different foods:

Table 1: Natural Occurrence and Aroma Profile of this compound in Various Food Items| Food Item | Aroma/Flavor Contribution |

|---|---|

| Spanish Oregano | Contributes to the overall aromatic profile. |

| Tabasco Pepper | A constituent of its volatile profile. |

| Strawberry (Jam) | Imparts green, ripe fruit notes, enhancing the overall flavor. |

| Ripe Apple | Contributes to the fruity and fresh aroma. |

| Tropical Fruits | Adds to the complex fruity and green notes. |

The compound is valued for imparting a sense of naturalness and freshness to fruity compositions thegoodscentscompany.com.

The processing and storage of food can significantly alter its volatile composition, including the concentration of esters like this compound. Green Leaf Volatiles (GLVs), a class of compounds that includes this compound, are typically formed when plant tissues are damaged, such as during cutting or processing.

One study on fruit juices indicated that the concentration of a related compound, 3-hexenyl hexanoate (B1226103), was lower in processed juice compared to fresh juice, suggesting that processing steps like heat treatment can lead to the hydrolysis of such esters scispace.com. While specific data on the direct impact of various processing methods and storage durations on this compound concentrations are limited in the available research, general knowledge of fruit chemistry suggests that its levels are likely to change. For instance, the ripening process in fruits involves significant changes in the profile of volatile esters longdom.org. Storage conditions, such as temperature, can also influence the stability and degradation of these aromatic compounds over time glooshi.com. However, detailed studies focusing specifically on the kinetics of this compound during common food processing and storage are not extensively documented in the reviewed literature.

The perception of this compound's aroma is described as a combination of green, fruity, and buttery notes perfumersworld.com. Sensory analysis reveals an initial impression of crushed stems and fresh-cut grass, which is quickly followed by a gentle fruitiness reminiscent of pear or apple, with a soft, buttery undertone that smooths the sharpness of the green notes glooshi.com.

Applications in Aroma Development and Characterization

The distinct sensory profile of this compound makes it a valuable ingredient in the formulation of both flavors and fragrances.

In the flavor industry, this compound is utilized to build and enhance specific fruit profiles. Its characteristic notes are particularly effective in creating authentic pear and apple flavors thegoodscentscompany.com. It is also used in pineapple flavor formulations to impart a natural-smelling leafy green and fruity character perfumeextract.co.uk. The buttery nuance of this compound can add a desirable richness to these fruit flavor compositions ventos.com. Its ability to impart naturalness and freshness makes it a key component in a range of fruity flavors, including strawberry and various tropical fruit blends thegoodscentscompany.com.

In perfumery, this compound and its related esters are essential for creating fresh, green, and natural-smelling fragrances hermitageoils.com. These compounds are foundational for accords that aim to replicate the scent of freshly cut grass, crushed leaves, and the green aspects of certain flowers perfumeextract.co.ukhermitageoils.compellwall.com. The "green family" of aroma chemicals, to which this compound belongs, provides a vibrant and natural top note in fragrance compositions glooshi.com.

It is often used to add a touch of naturalness to delicate floral scents such as Muguet (lily-of-the-valley), lilac, and narcissus perfumeextract.co.ukpellwall.com. By blending it with other materials, perfumers can create true-to-nature, foliage-green top notes that provide an initial burst of freshness pellwall.compellwall.com. The compound's versatility allows it to be used in a wide array of fragrance types, from fine perfumes to personal care products, to evoke a sense of the outdoors and natural vibrancy.

Interactions with Food Matrices (e.g., Starch-Aroma Systems)

The interaction of aroma compounds with non-volatile components in food, such as polysaccharides, is a critical factor influencing flavor perception and stability. Starch, a major carbohydrate in many foods, can significantly impact the retention and release of volatile compounds like this compound. While direct research detailing the specific interactions between this compound and food matrices is limited, the behavior of analogous fruity esters in starch systems provides a foundational understanding of the physicochemical mechanisms at play.

The retention of aroma compounds by starch is not a simple process but involves multiple mechanisms, including physical adsorption, entrapment, and the formation of inclusion complexes. researchgate.netmdpi.com These interactions are influenced by the properties of both the aroma molecule (e.g., polarity, size, and shape) and the starch itself (e.g., amylose (B160209) to amylopectin (B1267705) ratio, granular structure, and degree of processing). mdpi.comnih.gov

Mechanisms of Interaction

Starch is composed of two primary glucose polymers: the linear amylose and the highly branched amylopectin. nih.gov The linear nature of amylose allows it to form helical structures, particularly in the presence of suitable ligand molecules. researchgate.net The interior of this helix is hydrophobic, creating an ideal environment for the encapsulation of nonpolar or moderately polar aroma compounds. This process, known as inclusion complexation, is a significant mechanism for flavor retention. researchgate.netmdpi.com It is plausible that this compound, as an ester with a distinct hydrocarbon portion, could act as a ligand, fitting within the amylose helix.

Amylopectin, with its branched structure, does not typically form inclusion complexes. mdpi.com However, it contributes to aroma retention through surface adsorption and entrapment within its branched network. nih.gov The porous surface of starch granules can also retain flavor compounds through physical sorption. mdpi.com

Research Findings on Related Esters

Studies on other esters provide insight into how this compound might behave in a starch matrix. For instance, research on the retention of isoamyl acetate (B1210297) and ethyl hexanoate in corn starch systems has shown that both amylose and amylopectin play a role. nih.gov It was observed that ethyl hexanoate can form complexes with amylose, while isoamyl acetate does not. nih.gov Despite this, both esters exhibited significant retention in both standard and waxy (high amylopectin) corn starch, indicating that amylopectin contributes to the retention of aroma compounds, likely through adsorption. nih.gov

Furthermore, competitive binding has been observed when multiple aroma compounds are present. The retention of isoamyl acetate and linalool (B1675412) was found to decrease in the presence of each other, suggesting competition for binding sites on the starch molecules. nih.gov This highlights the complexity of flavor interactions in real food systems where a multitude of volatile compounds are present.

The polarity of the aroma molecule is a key determinant in its interaction with starch. A study measuring the retention of various aroma compounds on different starch matrices found that retention generally increased with the polarity of the flavor molecule. mdpi.com This suggests that both hydrophobic interactions (for inclusion complexation) and polar interactions (like hydrogen bonding with hydroxyl groups on the starch) are important.

Factors Influencing Aroma-Starch Interactions

Several factors can influence the extent of aroma retention and release in starch-based systems:

Amylose/Amylopectin Ratio: Starches with higher amylose content are generally expected to exhibit stronger retention of aroma compounds that can form inclusion complexes. researchgate.net

Starch Modification: Processing methods such as gelatinization and extrusion can alter the structure of starch granules, making more binding sites accessible and thus increasing flavor retention. researchgate.net

Temperature and Water Content: These factors affect the mobility of aroma compounds and the flexibility of the starch polymers, thereby influencing the kinetics of binding and release.

Physicochemical Properties of the Aroma Compound: Molecular size, shape, and polarity determine how well a volatile compound can fit into the amylose helix or adsorb to the starch surface.

Data on Aroma Retention in Starch Systems

While specific quantitative data for this compound is not available in the reviewed literature, the following table, adapted from studies on analogous compounds, illustrates the principles of aroma retention by starch. The data represents the percentage of aroma compound retained in a model system containing starch, as measured by headspace analysis.

| Aroma Compound | Starch Type | Retention (%) | Probable Interaction Mechanism |

| Ethyl Hexanoate | Standard Corn Starch | High | Inclusion complexation with amylose |

| Isoamyl Acetate | Standard Corn Starch | Moderate | Adsorption on amylopectin/amylose |

| Linalool | Waxy Corn Starch | Moderate | Adsorption on amylopectin |

Note: The retention values are qualitative ("High," "Moderate") as they are extrapolated from descriptive studies and are intended for illustrative purposes to demonstrate the concepts of differential retention based on the compound and starch type.

Future Research Directions

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of esters like cis-3-hexenyl pentanoate is generally understood to occur via the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol O-acyltransferase (ATF) enzymes nih.govescholarship.org. The alcohol precursor, cis-3-hexen-1-ol (B126655), is a well-known green leaf volatile (GLV) produced through the lipoxygenase (LOX) pathway nih.govnih.govresearchgate.net. However, the specific enzymes and regulatory networks that control the production of this compound in different plant species remain largely uncharacterized.

Future research should focus on:

Identification and Characterization of Specific Acyltransferases: Employing genetic and biochemical approaches to identify the specific acyltransferase enzymes responsible for synthesizing this compound. This involves isolating candidate genes from plants known to produce this ester and functionally characterizing the expressed proteins.

Pathway Engineering: Exploring the potential to engineer novel biosynthetic pathways in microorganisms or plants. By combining acyltransferases with engineered pathways for producing various acyl-CoA units, it may be possible to create new molecules with enhanced properties for use as biopesticides or flavorings escholarship.orgresearchgate.net. This could involve expressing plant-derived enzymes in microbial hosts like Escherichia coli to achieve high-level production from simple substrates escholarship.org.

Regulatory Mechanisms: Investigating the genetic and environmental factors that regulate the expression of genes in the biosynthetic pathway. Understanding how factors like plant development, tissue type, and stress conditions influence the production of this compound is crucial.

Advanced Spectroscopic and Structural Characterization in Complex Mixtures

Identifying and quantifying specific volatile compounds like this compound within complex natural matrices, such as plant headspace or food products, presents a significant analytical challenge uliege.be. While gas chromatography-mass spectrometry (GC-MS) is a standard technique, future research will benefit from the application of more advanced and sensitive methods mdpi.comsemanticscholar.org.

Key areas for future investigation include:

Multi-dimensional Spectroscopic Techniques: Combining high-resolution separation techniques with advanced spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to obtain direct structural information without extensive pre-separation mdpi.com.

High-Resolution Mass Spectrometry: Utilizing advanced mass spectrometry techniques, such as ultraviolet photodissociation (UVPD), to achieve unambiguous structural characterization of esters in complex mixtures nih.gov. This is particularly valuable for differentiating between isomers and identifying components in natural samples like essential oils mdpi.comnih.gov.

In-depth Studies of Environmental Reactivity and Atmospheric Impact

Once released into the atmosphere, biogenic volatile organic compounds (BVOCs) like this compound participate in chemical reactions that can impact air quality and climate nih.gov. They contribute to the formation of photochemical oxidants and secondary organic aerosols (SOAs) nih.govmdpi.comresearchgate.net. While initial studies have been conducted on related hexenyl esters, the specific atmospheric chemistry of this compound requires more detailed study.

Future research priorities include:

Kinetic Studies: Performing detailed kinetic studies to determine the reaction rate coefficients of this compound with key atmospheric oxidants, including hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃), under a range of simulated atmospheric conditions nih.govnih.gov. While the OH radical is the dominant daytime oxidant, reactions with NO₃ radicals can be significant at night nih.govnih.gov.

SOA Formation Potential: Quantifying the potential of this compound to form SOAs. Studies on the related compound cis-3-hexenyl acetate (B1210297) have shown that factors like relative humidity can significantly inhibit new particle formation, and similar investigations are needed for the pentanoate ester mdpi.comresearchgate.net.

Degradation Product Identification: Identifying the products formed from the atmospheric degradation of this compound. The oxidation of similar esters is known to produce smaller, oxygenated compounds like aldehydes and organic acids, which can have their own environmental impacts acs.org.

| Compound | Rate Coefficient (kOH) (x 10-11 cm3 molecule-1 s-1) | Reference |

|---|---|---|

| cis-3-Hexenyl formate | 4.13 ± 0.45 | nih.gov |

| cis-3-Hexenyl acetate | 4.19 ± 0.38 | nih.gov |

| cis-3-Hexenyl hexanoate (B1226103) | 7.00 ± 0.56 | nih.gov |

| This compound (Estimated) | ~5.7 | nih.gov |

Exploration of Ecological Roles in Plant-Insect and Plant-Pathogen Interactions

Green leaf volatiles and their ester derivatives are critical mediators of ecological interactions nih.govresearchgate.net. They can act as attractants or repellents for herbivores and their natural enemies, and they can prime defenses in neighboring plants nih.govnih.gov. The specific ecological functions of this compound are largely unknown and represent a fertile area for research.

Future ecological studies should focus on:

Plant-Insect Signaling: Investigating the role of this compound in mediating interactions between plants and insects. This includes its potential to attract pollinators, deter herbivores, or act as an indirect defense by attracting predators and parasitoids of herbivores nih.govresearchgate.net.

Plant-Pathogen Defense: Determining if this compound is involved in plant defense against microbial pathogens. Volatile esters can have antimicrobial properties or may act as signals to induce defense responses in plant tissues escholarship.org.

Tritrophic Interactions: Examining the compound's function in complex multi-trophic systems. For example, its release from herbivore-damaged plants could serve as a key chemical cue for natural enemies seeking prey nih.govnih.govresearchgate.net.

Application of Multi-Omics Approaches in Volatile Metabolism Research

The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for understanding complex biological systems, including the synthesis and regulation of plant volatiles mdpi.comarcjournals.orgnih.gov. Applying these approaches to the study of this compound can provide a holistic view of its metabolic network.

Future research should incorporate:

Integrated Data Analysis: Combining metabolomic profiles, which would identify and quantify this compound, with transcriptomic and proteomic data from the same plant tissues mdpi.comarcjournals.org. This integration can reveal correlations between the production of the compound and the expression of specific genes and proteins, helping to identify key biosynthetic and regulatory components arcjournals.orgnih.gov.

Metabolome Genome-Wide Association Studies (mGWAS): Using mGWAS to link genetic variations within a plant population to differences in the production of this compound nih.gov. This can lead to the discovery of novel genes and pathways involved in its metabolism.

Systems Biology Modeling: Developing systems-level models of volatile metabolism. By integrating multi-omics datasets, researchers can create predictive models that describe how genetic and environmental perturbations affect the production of this compound and other related metabolites mdpi.comnih.gov.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-3-Hexenyl pentanoate in laboratory settings?

- Answer : cis-3-Hexenyl pentanoate is typically synthesized via esterification between cis-3-hexenol and pentanoic acid, catalyzed by acid (e.g., sulfuric acid) or enzymes. Alternatively, bioprocess engineering using microbial hosts (e.g., engineered yeast or bacteria) can produce esters like cis-3-hexenyl acetate and butyrate, suggesting similar pathways may apply to the pentanoate ester . For purity (>98%), post-synthesis purification via fractional distillation or preparative GC is recommended .

Q. What analytical techniques are used to characterize cis-3-Hexenyl pentanoate?

- Answer :

- Gas Chromatography (GC) : Quantifies purity and isomer content, with standards from JECFA or FCC .

- NMR Spectroscopy : Confirms structural integrity (e.g., cis configuration via coupling constants) .

- Mass Spectrometry (MS) : Validates molecular weight (184.28 g/mol) and fragmentation patterns against databases like NIST .

- Refractometry and Density Measurement : Physical properties (refractive index: 1.442; density: 0.88 g/cm³) align with JECFA specifications .

Q. What are the key physicochemical properties of cis-3-Hexenyl pentanoate relevant to experimental design?

- Answer :

- Molecular Formula : C₁₁H₂₀O₂ .

- Boiling Point : 237.1°C at 760 mmHg .

- Flash Point : 83.3°C, indicating flammability risks during high-temperature applications .

- Odor Profile : Green, fruity, and vegetable-like notes, making it suitable for flavor and fragrance studies .

Advanced Research Questions

Q. How does the oxidative stability of cis-3-Hexenyl pentanoate impact its application in flavor formulations?

- Answer : Oxidative degradation under storage (e.g., exposure to light, heat, or O₂) can alter sensory profiles. Studies on cis-3-hexenyl acetate show that ester levels remain stable under controlled conditions (4°C, inert atmosphere), but degrade in oxygen-rich environments . Antioxidants like BHT or α-tocopherol may mitigate this, though compatibility with food matrices requires further validation .

Q. How do the combustion kinetics of cis-3-Hexenyl pentanoate compare to methyl or ethyl pentanoate derivatives?

- Answer : Methyl pentanoate exhibits negative temperature coefficient (NTC) behavior at 716–799 K under 30 bar pressure, with autoignition delays shorter than methyl butanoate . While cis-3-hexenyl pentanoate’s combustion data is limited, its branched ester structure may reduce reactivity compared to linear analogs. Comparative studies using spherical flame chambers or jet-stirred reactors are needed to model ignition delays and pollutant formation .

Q. What challenges arise in simulating the thermal degradation pathways of cis-3-Hexenyl pentanoate?

- Answer : Existing kinetic models for methyl pentanoate show poor agreement with experimental NTC behavior, likely due to incomplete representation of peroxy radical isomerization or low-temperature oxidation pathways . For cis-3-hexenyl pentanoate, steric effects from the cis configuration and unsaturated hexenyl chain may introduce additional complexities, requiring ab initio calculations to refine rate constants .

Q. How can bioprocess engineering improve the sustainable production of cis-3-Hexenyl pentanoate?

- Answer : Microbial hosts (e.g., Saccharomyces cerevisiae) engineered for ester synthase activity can produce related esters like cis-3-hexenyl acetate at lab scale. Optimizing fermentation parameters (e.g., pH, substrate feeding) and enzyme specificity for pentanoic acid could enhance yield . Pilot-scale demonstrations (kg-level production) are critical for assessing scalability .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.